molecular formula C11H9BrClN B13198785 6-Bromo-4-chloro-8-ethylquinoline

6-Bromo-4-chloro-8-ethylquinoline

Cat. No.: B13198785
M. Wt: 270.55 g/mol
InChI Key: FYMUODOVILGPBS-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-ethylquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H9BrClN It is a derivative of quinoline, which is a fundamental structure in many natural and synthetic compounds with significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-8-ethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For instance, 4-bromaniline and ethyl propiolate can be used as starting materials, followed by reactions with phosphorus trichloride to introduce the chlorine atom . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The comprehensive yield of the industrial method can reach up to 70% or above .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-8-ethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-4-chloro-8-ethylquinoline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-8-ethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-8-ethylquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the ethyl group, provides a distinct set of chemical properties that can be leveraged in various applications.

Biological Activity

6-Bromo-4-chloro-8-ethylquinoline is a heterocyclic aromatic compound with significant biological activities attributed to its unique substitution pattern. This compound belongs to the quinoline family, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine.

This compound has the molecular formula C11H9BrClNC_{11}H_{9}BrClN and a molecular weight of 270.55 g/mol. Its structural features contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC11H9BrClNC_{11}H_{9}BrClN
Molecular Weight270.55 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11H9BrClN/c1-2-7-5-8(12)6-9-10(13)3-4-14-11(7)9/h3-6H,2H2,1H3
Canonical SMILESCCC1=CC(=CC2=C(C=CN=C12)Cl)Br

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It has been shown to inhibit enzymes involved in cell proliferation, making it a candidate for anticancer therapy. The presence of both bromine and chlorine atoms enhances its ability to interact with biological molecules, potentially leading to significant therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at relatively low concentrations. For instance, studies have shown that derivatives of quinoline compounds can disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Anticancer Properties

The compound's anticancer potential has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Notably, a study highlighted that derivatives similar to this compound exhibited cytotoxic effects against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Studies

  • Antimicrobial Study : A recent investigation assessed the efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
  • Anticancer Research : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, with IC50 values around 25 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other quinoline derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compound ModerateHighEffective against breast cancer cells
6-Bromoquinoline LowModerateLess effective than ethyl derivative
4-Chloroquinoline ModerateLowLimited anticancer properties

Properties

Molecular Formula

C11H9BrClN

Molecular Weight

270.55 g/mol

IUPAC Name

6-bromo-4-chloro-8-ethylquinoline

InChI

InChI=1S/C11H9BrClN/c1-2-7-5-8(12)6-9-10(13)3-4-14-11(7)9/h3-6H,2H2,1H3

InChI Key

FYMUODOVILGPBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=C(C=CN=C12)Cl)Br

Origin of Product

United States

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